molecular formula C9H9BN2O2 B578149 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1226849-25-7

[4-(1H-Pyrazol-5-YL)phenyl]boronic acid

Cat. No. B578149
M. Wt: 187.993
InChI Key: KBDJAHIWOUOBDZ-UHFFFAOYSA-N
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Description

“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a chemical compound with the CAS Number: 1226849-25-7 . It has a molecular weight of 187.99 . The IUPAC name for this compound is 4-(1H-pyrazol-5-yl)phenylboronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds .


Physical And Chemical Properties Analysis

“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a solid at room temperature . It has a molecular weight of 187.99 . The compound’s InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) .

Scientific Research Applications

  • Biological Importance of Pyrazole Derivatives : A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole, highlighted its biological significance. The compound was characterized using various techniques, including NMR, FT-IR, and X-ray diffraction, indicating the potential of pyrazole derivatives in biochemical studies (Viveka et al., 2016).

  • Synthesis of Pyrazole-based Boronate Compounds : Research on the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a compound structurally related to [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, revealed its importance as an intermediate in the synthesis of biologically active compounds. The study detailed the optimized synthesis process and structural characterization of the target compound (Zhang Yu-jua, 2013).

  • Boronic Acid Derivatives in Drug Metabolism : The metabolism of bortezomib, a dipeptidyl boronic acid proteasome inhibitor, demonstrated the significance of boronic acid moieties in pharmacological applications. The study provided insights into the metabolism pathways and the role of boronic acid in drug function (Pekol et al., 2005).

  • Boronic Acid in Carbon Capture : A study on the CO2 hydration activities of various boronic acids, including a pyrazole derivative, used density functional theory calculations to analyze the catalytic process. This research underscores the environmental applications of boronic acids in carbon capture technologies (Verma et al., 2021).

  • Application in Fluorescence Probes : A new boronic acid derivative was synthesized for use as a fluorescence probe, demonstrating the use of boronic acid derivatives in biological imaging and sensing applications. The study highlighted the compound's selectivity and sensitivity in detecting ions under physiological conditions (Selvaraj et al., 2019).

  • Boronic Acid in Nanotechnology : Research on phenylboronic-acid-modified nanoparticles explored their potential as antiviral therapeutics. This study shows the biomedical potential of boronic acid derivatives in creating novel therapeutic agents (Khanal et al., 2013).

Safety And Hazards

The safety information for “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The MSDS provides more detailed safety information .

properties

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJAHIWOUOBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672404
Record name [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-Pyrazol-5-YL)phenyl]boronic acid

CAS RN

1226849-25-7
Record name [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
P Lan, FA Romero, D Wodka, AJ Kassick… - Journal of Medicinal …, 2017 - ACS Publications
AMP-activated protein kinase (AMPK) plays an essential role as a cellular energy sensor and master regulator of metabolism in eukaryotes. Dysregulated lipid and carbohydrate …
Number of citations: 20 pubs.acs.org
S Bartold - 2023 - lup.lub.lu.se
Galectins are a family of glycan-binding proteins where galectin-8 is a part of the subgroup known as tandem-repeat type galectins. Galectin-8 is composed of two homologous CRDs, …
Number of citations: 2 lup.lub.lu.se

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